Product packaging for Benzenaminium, N,N-dimethyl-N-phenyl-(Cat. No.:CAS No. 46373-43-7)

Benzenaminium, N,N-dimethyl-N-phenyl-

Cat. No.: B12695470
CAS No.: 46373-43-7
M. Wt: 198.28 g/mol
InChI Key: MXTMXRYBYWOAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzenaminium, N,N-dimethyl-N-phenyl- (CID 12867384) is an organic ammonium salt with the chemical formula C 14 H 16 N + . As a quaternary ammonium compound, its structure features a central nitrogen atom bonded to four organic groups, which classically confers properties useful in various research fields. These compounds are frequently investigated as corrosion inhibitors for metals in acidic environments. Their mechanism of action typically involves adsorption onto the metal surface, forming a protective barrier that prevents contact with corrosive agents . The inhibition can occur via physisorption, driven by electrostatic attraction, or chemisorption, involving charge sharing between lone pairs of electrons on the compound's nitrogen atom and vacant d-orbitals of the metal . Researchers also explore the surfactant properties of such cationic compounds. Their dual nature, with a charged head group and organic tail, allows them to act as emulsifiers or detergents in chemical synthesis and material science. Furthermore, compounds within this family can exhibit synergistic effects when combined with other materials, such as metal cations or nanoparticles, to enhance their performance in applications like corrosion protection . This product, Benzenaminium, N,N-dimethyl-N-phenyl-, is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N+ B12695470 Benzenaminium, N,N-dimethyl-N-phenyl- CAS No. 46373-43-7

Properties

CAS No.

46373-43-7

Molecular Formula

C14H16N+

Molecular Weight

198.28 g/mol

IUPAC Name

dimethyl(diphenyl)azanium

InChI

InChI=1S/C14H16N/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3/q+1

InChI Key

MXTMXRYBYWOAGX-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of Benzenaminium, N,n Dimethyl N Phenyl Analogues

Alkylation Strategies for N-Arylammonium Salt Formation

Alkylation strategies involve the formation of a new nitrogen-carbon bond by attacking an alkylating agent with a tertiary amine. This is a foundational approach for synthesizing quaternary ammonium (B1175870) salts.

Menshutkin Reaction and its Derivatives for Quaternization

The Menshutkin reaction, first described by Nikolai Menshutkin in 1890, is the classic method for forming quaternary ammonium salts from tertiary amines and alkyl halides. wikipedia.orgtue.nl This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new N-C bond. tue.nlnih.gov

The general scheme for the Menshutkin reaction is: R₃N + R'-X → [R₃NR']⁺X⁻

For the synthesis of N-arylammonium salts, a tertiary arylamine like N,N-dimethylaniline serves as the nucleophile. The reaction's success is influenced by several factors, including the nature of the alkyl halide, the solvent, and the steric hindrance around the nitrogen atom. wikipedia.orgresearchgate.net Alkyl iodides are the most reactive alkylating agents, followed by bromides and then chlorides. wikipedia.org The reaction is typically conducted in polar solvents which help to stabilize the charged transition state and the final ionic product. wikipedia.orgsemanticscholar.org

Studies on the kinetics of the reaction between N,N-dimethylaniline and benzyl (B1604629) chloride have shown that the reaction rate is dependent on the concentration of both reactants and is influenced by the dielectric constant of the solvent. researchgate.netsemanticscholar.orgsciensage.info The formation of a polar, charge-separated transition state is a key feature of the mechanism. semanticscholar.orgsciensage.info While effective, the direct alkylation of less nucleophilic N-aryl amines can be challenging and may require forcing conditions.

Direct Alkylation of N,N-Dimethylaniline Precursors

The direct alkylation of N,N-dimethylaniline is a straightforward application of the Menshutkin reaction to produce various benzenaminium analogues. alfa-chemistry.com In this approach, N,N-dimethylaniline is treated with an appropriate alkylating agent. Industrial processes often utilize methanol (B129727) as an alkylating agent in the presence of an acid catalyst like sulfuric acid at high temperatures and pressures. alfa-chemistry.com This method is cost-effective and can achieve high yields, though it requires specialized equipment like autoclaves. alfa-chemistry.com

The reaction can be represented as: C₆H₅N(CH₃)₂ + R-X → [C₆H₅N(CH₃)₂R]⁺X⁻

The choice of alkylating agent (R-X) determines the final analogue produced. For example, reaction with benzyl chloride yields N-benzyl-N,N-dimethylanilinium chloride. semanticscholar.orgsciensage.info The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and minimizing side reactions.

Below is a table summarizing typical conditions for the direct alkylation of N,N-dimethylaniline.

Alkylating Agent Catalyst/Solvent Temperature (°C) Pressure (MPa) Yield (%) Reference
MethanolSulfuric Acid210-2153.0-3.3~96 alfa-chemistry.com
Benzyl ChlorideAcetone27 (300 K)AtmosphericNot specified semanticscholar.org
Benzyl ChlorideVarious polar solvents27 (300 K)AtmosphericNot specified researchgate.netsciensage.info
Methyl IodideAcetone/TriethylamineNot specifiedAtmosphericNot specified youtube.com

This table is representative and specific yields can vary based on precise reaction conditions.

Synthesis in Aqueous and Water-Containing Organic Media

Performing organic reactions in water is a key goal of green chemistry. The synthesis of quaternary ammonium salts, including N-arylammonium derivatives, has been explored in aqueous or water-containing solvent systems. While N,N-dimethylaniline itself has limited solubility in water, the use of co-solvents or phase-transfer catalysts can facilitate the reaction. solubilityofthings.com

Kinetic studies on the quaternization of N,N-dimethylaniline have been performed in various polar solvents, including aqueous-organic mixtures. researchgate.netsemanticscholar.org One study noted that for the reaction with benzyl chloride, the rate increased with the increasing dielectric constant of the medium, which would include solvents like methanol, ethanol, and acetonitrile, often used with water. sciensage.info The use of water as a solvent is particularly attractive for copper-catalyzed N-arylation reactions, which can proceed efficiently at moderate temperatures (e.g., 60 °C) to form C-N bonds. beilstein-journals.orgnih.gov This approach combines environmental benefits with high efficiency for certain types of arylation.

Arylation Approaches for N-Arylammonium Salt Synthesis

Arylation strategies involve forming the key N-aryl bond on a pre-existing amine. These methods are essential when the desired aryl group is not already part of the starting amine. The N-arylation of tertiary amines to produce quaternary ammonium salts is considered a significant challenge in organic synthesis. thieme-connect.combgu.ac.ilresearchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers a direct route to N-arylammonium salts. thieme-connect.combgu.ac.il In this pathway, a tertiary amine acts as the nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com

For the SNAr mechanism to be effective, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

The reaction can be depicted as: Ar-X + R₃N → [ArNR₃]⁺X⁻ (where Ar is an activated aryl group)

This method is commonly used for functionalizing aryl compounds. fishersci.co.uk For instance, the reaction of 4-chloro-nitrobenzene with N,N-dimethylamine hydrochloride (in the presence of a base) is a known route to produce the precursor N,N-dimethyl-4-nitroaniline, which can then be further manipulated. rasayanjournal.co.in However, SNAr reactions often require harsh conditions, and their scope can be limited by the need for specific activating groups on the aromatic ring. thieme-connect.combgu.ac.il

Copper-Catalyzed Arylation Methodologies

To overcome the limitations of traditional SNAr, copper-catalyzed arylation reactions, often referred to as Ullmann-type reactions, have become a vital tool. thieme-connect.combgu.ac.ilwikipedia.org These methods allow for the N-arylation of amines under milder conditions and with a broader range of substrates than uncatalyzed SNAr. mdpi.com The classic Ullmann condensation involves high temperatures and stoichiometric amounts of copper, but modern protocols use catalytic amounts of soluble copper salts, often paired with ligands. wikipedia.orgorganic-chemistry.org

The general catalytic cycle is believed to involve a Cu(I) species which undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the N-aryl product and regenerate the Cu(I) catalyst. mdpi.com

A typical reaction scheme is: Ar-X + R₂NH + Base --(Cu Catalyst, Ligand)--> ArNR₂

Innovations in this area include the use of air-stable Cu(I) salts like CuI with ligands such as diamines. organic-chemistry.org These systems can effectively catalyze the N-arylation of various nitrogen heterocycles and amides. organic-chemistry.orgnih.gov Copper sulfate (B86663) has also been shown to be an inexpensive and environmentally friendly catalyst for the N-arylation of amines in water. beilstein-journals.orgnih.gov These copper-catalyzed methodologies represent a significant advancement, providing more general and efficient access to N-arylamines and their quaternary salt derivatives. mdpi.comorganic-chemistry.org

Utility of Phenyl Cations and Benzynes in Arylation Reactions

The construction of the tetra-substituted ammonium core of N,N-dimethyl-N-phenylbenzenaminium and its analogues often relies on the formation of a crucial nitrogen-aryl bond. Highly reactive intermediates such as phenyl cations and benzynes serve as powerful tools for this purpose, enabling arylation reactions under specific conditions.

Phenyl cations are short-lived, highly electrophilic species that can be generated through methods like the photolysis of aromatic halides and esters or the thermal decomposition of aryl diazonium compounds. researchgate.net The photochemically generated triplet phenyl cation (³Ar⁺) exhibits chemoselective reactivity, readily adding to π-bond nucleophiles, including arenes, to achieve transition-metal-free arylations. researchgate.netnih.gov This photo-S(N)1 pathway is an alternative to traditional metal-catalyzed cross-coupling reactions. nih.gov A notable method for direct phenylation involves the use of nucleogenic phenyl cations, which are generated from the beta-decay of tritium (B154650) in doubly tritium-labeled benzene (B151609). researchgate.net These free phenyl cations react with the nucleophilic nitrogen centers of heterocyclic compounds, such as 1,4-diazines, to directly form N-phenyl quaternary derivatives. researchgate.net

Benzynes are another class of highly reactive intermediates utilized in arylation. These neutral species, characterized by a formal triple bond within a benzene ring, are potent electrophiles. One intriguing route to a benzyne (B1209423) intermediate involves the 4-N,N-dimethylaminophenyl cation. researchgate.net When substituted with a trimethylstannyl (Me₃Sn) group, this cation can eliminate the Me₃Sn⁺ group, providing a unique pathway to the corresponding benzyne. researchgate.net This benzyne can then be trapped by various nucleophiles, including amines, to form arylated products.

The utility of these intermediates lies in their ability to forge carbon-nitrogen bonds, which is a key step in building the complex scaffold of quaternary ammonium salts like N,N-dimethyl-N-phenylbenzenaminium. The choice of precursor and reaction conditions allows for control over the generation of these reactive species, guiding the synthetic outcome. researchgate.net

Advanced Synthetic Protocols

The synthesis of quaternary ammonium salts, including analogues of Benzenaminium, N,N-dimethyl-N-phenyl-, has evolved to include more efficient and streamlined methods. These advanced protocols focus on improving yields, simplifying procedures, and utilizing specific reactive intermediates to construct the target molecules.

One-pot synthesis offers a significant advantage by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates and often leading to higher efficiency and reduced waste. Several one-pot methods for preparing quaternary ammonium halides have been developed.

A straightforward and cost-effective approach involves the reaction of an amide with an alkyl or substituted alkyl halide in the presence of a weak base, such as an alkaline carbonate. This method is particularly advantageous as it can produce less symmetric quaternary ammonium cations with up to three different R groups, and the desired product is often the sole quaternary salt formed, simplifying purification. The reaction product can be conveniently separated by crystallization, with yields varying based on the specific reactants and conditions. Another variant employs a tertiary amine, which is reacted with a benzyl halide in water or a water-containing organic solvent. google.com This method has shown high conversion rates, for example, the reaction of N,N-dimethylaniline with 4-methylbenzyl chloride in the presence of water reached 100% conversion after four hours at 60°C. google.com

Ionic liquids can also serve as effective media for these reactions. organic-chemistry.org The demethylation of N,N-dimethylanilines with phenyl chloroformate, for instance, is dramatically enhanced in the ionic liquid [bmim]Cl. organic-chemistry.org Furthermore, a simple one-pot procedure for replacing the N-methyl group of tertiary amines involves quaternization with an alkylating agent followed by in situ demethylation with sodium sulfide (B99878) or potassium thioacetate. rsc.org

Interactive Table: Comparison of One-Pot Synthetic Routes to Quaternary Ammonium Halides

Method Reactants Reagents/Solvent Key Features Reference
Amide Alkylation Amide, Alkyl Halide Weak Base (e.g., Alkaline Carbonate) Simple, cost-effective; produces less symmetric cations; avoids mixtures of salts.
Tertiary Amine Alkylation Tertiary Amine (e.g., N,N-dimethylaniline), Benzyl Halide Water or Water-containing Organic Solvent High conversion rates; environmentally friendly solvent. google.com
Quaternization-Demethylation Tertiary Amine Alkylating Agent, Sodium Sulfide/Potassium Thioacetate Selective replacement of an N-methyl group with other alkyl groups. rsc.org
Solvent-Free Quaternization Tertiary Amine Dimethylsulfate Environmentally friendly (no solvent); high temperature. google.com

Generation via Specific Intermediates (e.g., Oxytrimethinium Salts)

The synthesis of N,N-dimethyl-N-phenylbenzenaminium analogues can be achieved through the use of specific, highly reactive intermediates. The Vilsmeier-Haack reaction provides a classic example of this approach, utilizing a chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org

The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The reaction produces a halomethyleniminium salt, which is a potent electrophile. ijpcbs.com This electrophilic intermediate readily attacks electron-rich aromatic rings, such as N,N-dimethylaniline, in an electrophilic substitution reaction. wikipedia.org The initial product is an iminium ion, which upon workup can be hydrolyzed to an aldehyde or ketone. wikipedia.org However, the iminium salt itself is a quaternary ammonium species and represents a key intermediate.

An alternative method for generating similar reactive intermediates involves the use of phenyl chloroformate with N,N-dialkyl formamides. researchgate.net This combination unexpectedly leads to the formation of N,N-dialkyl formamidines when reacted with amines, proceeding through a Vilsmeier-type intermediate. researchgate.net These methods, centered on the generation of highly electrophilic iminium salts, provide a powerful tool for the functionalization of anilines and the construction of complex quaternary ammonium structures.

Reactivity-Driven Demethylation Reactions of N,N-Dimethylaniline Derivatives

The N-demethylation of N,N-dimethylaniline and its derivatives is a significant transformation in organic synthesis, providing access to secondary amines (N-methylanilines) and primary amines (anilines). mdpi.comnih.govsrce.hr This process is crucial for modifying the structure and properties of these compounds. Various reactivity-driven methods have been developed to achieve this transformation.

One prominent method is oxidative N-demethylation. This can be achieved using non-heme manganese(II) complexes as catalysts with oxidants like peracetic acid (PAA) or meta-chloroperoxybenzoic acid (mCPBA). mdpi.com The reaction proceeds via an electrophilic intermediate, and studies suggest an initial electron-transfer step from the amine to a high-valent oxometal species. mdpi.com The main product is typically the corresponding N-methylaniline. mdpi.com In biological systems, cytochrome P-450 enzymes also catalyze the N-demethylation of N,N-dimethylaniline, though evidence suggests that the N-oxide is not a mandatory intermediate in this pathway. nih.gov

Chemical reagents are also widely employed for demethylation. Phenyl chloroformate has proven to be an effective reagent for the demethylation of N,N-dimethylanilines, particularly when the reaction is conducted in an ionic liquid like [bmim]Cl. organic-chemistry.org This method is an alternative to more toxic traditional reagents like cyanogen (B1215507) bromide (in the von Braun reaction). organic-chemistry.orgnih.gov Another approach is photoinduced demethylation, where photoexcitation of a derivative like 4-nitro-N,N-dimethylaniline in the presence of an acceptor leads to the removal of a methyl group. rsc.org

Mechanistic studies on N-demethylation promoted by iron complexes suggest an electron transfer-proton transfer (ET-PT) mechanism, where the proton transfer is the rate-determining step. researchgate.net Biocatalytic methods using whole cells of microorganisms like Aspergillus terreus have also been shown to effectively N-demethylate N,N-dimethylbenzenamine to N-methylbenzenamine. srce.hr

Interactive Table: Summary of Demethylation Methods for N,N-Dimethylaniline Derivatives

Method Reagent/Catalyst Key Conditions Products Reference
Catalytic Oxidation Manganese(II) complexes / PAA, mCPBA Acetonitrile, 30 °C N-methylaniline, N-methylformanilide mdpi.com
Chemical Demethylation Phenyl Chloroformate Ionic Liquid ([bmim]Cl) Phenyl N-methyl-N-arylcarbamates organic-chemistry.org
Photochemical Demethylation External acceptor (e.g., nitroarenes) Benzene, Photoexcitation N-methyl-4-nitroaniline rsc.org
Biocatalytic Demethylation Aspergillus terreus (whole cells) Neutral or basic aqueous medium N-methylbenzenamine, Aniline (B41778) srce.hr
Iron-Promoted Demethylation [(N4Py)Fe(IV)=O]²⁺ Acetonitrile N-methylaniline, Formaldehyde (B43269) researchgate.net
One-pot Quaternization/Demethylation Sodium Sulfide or Potassium Thioacetate Sulfolane, in situ after quaternization N-alkylated (demethylated) amines rsc.org

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For quaternary ammonium (B1175870) salts like Benzenaminium, N,N-dimethyl-N-phenyl-, NMR provides unambiguous evidence of the covalent framework and the environment of each atom.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopic Analysis

The ¹H and ¹³C NMR spectra of Benzenaminium, N,N-dimethyl-N-phenyl- are predicted to show a distinct set of signals corresponding to its molecular structure. The presence of two phenyl rings and two methyl groups attached to the quaternary nitrogen atom leads to characteristic chemical shifts.

In the ¹H NMR spectrum, the protons of the two methyl groups are chemically equivalent and would appear as a sharp singlet. The protons on the two phenyl rings would produce a more complex series of multiplets in the aromatic region of the spectrum. Due to the positive charge on the nitrogen, these aromatic protons are expected to be shifted downfield compared to those in a neutral analogue like diphenylamine. While specific experimental data for this exact compound is not widely published, the characterization of novel synthesized quaternary ammonium salts consistently relies on ¹H and ¹³C NMR for structural confirmation. pg.gda.plsemanticscholar.org The identification of quaternary ammonium cations can sometimes be challenging with NMR alone due to the absence of an N-H bond, which can require specialized mass spectrometry techniques for unequivocal identification. nih.gov

The ¹³C NMR spectrum would similarly show characteristic signals. A single resonance would correspond to the two equivalent methyl carbons, while multiple signals in the aromatic region would represent the carbons of the phenyl rings. The carbon atoms directly bonded to the positively charged nitrogen (the ipso-carbons) would be significantly affected. The spectroscopic properties of various novel quaternary ammonium compounds have been thoroughly investigated, providing a basis for these expected values. pg.gda.pl

Interactive Table: Predicted NMR Spectroscopic Data for Benzenaminium, N,N-dimethyl-N-phenyl-

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~3.5 - 4.0SingletN-(CH₃)₂
¹H~7.5 - 8.0MultipletAromatic Protons (C₆H₅)₂
¹³C~50 - 60QuartetN-(C H₃)₂
¹³C~120 - 145VariousAromatic Carbons (C ₆H₅)₂

Note: These are estimated values based on general principles and data for similar structures.

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY) in Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the complete assignment of complex spectra and for probing spatial relationships between atoms.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would be used to correlate the proton signals directly with the carbon signals to which they are attached. This would definitively link the singlet ¹H signal to the methyl carbon signal and the aromatic ¹H multiplets to their corresponding ¹³C signals in the phenyl rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about which atoms are close to each other in space, regardless of whether they are bonded. For Benzenaminium, N,N-dimethyl-N-phenyl-, NOESY could reveal correlations between the protons of the methyl groups and the ortho-protons of the phenyl rings, helping to confirm the three-dimensional conformation of the molecule in solution. NOESY experiments are crucial for generating distance restraints used in detailed structure calculations. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

A crystallographic study would confirm the tetrahedral geometry around the central quaternary nitrogen atom. It would also reveal the precise orientation of the two phenyl rings relative to each other and to the methyl groups. Although a specific, publicly available crystal structure for Benzenaminium, N,N-dimethyl-N-phenyl- was not identified in the searched databases, X-ray crystallography remains the gold standard for such determinations in structural biology and chemistry. nih.govnih.gov

Synergistic Application of NMR Spectroscopy and X-ray Crystallography in Complex Structural Biology

In modern structural biology, the most comprehensive understanding of a molecule's structure and function is often achieved by combining NMR spectroscopy and X-ray crystallography. nih.govnanoimagingservices.comresearchgate.net These two powerful techniques provide complementary information: crystallography reveals a high-resolution static picture of the molecule in a crystal lattice, while NMR describes the molecule's dynamic structure and behavior in solution, which is often closer to its native physiological state. nih.govresearchgate.net

A common strategy involves using NMR to assess the stability and folding of a protein or macromolecule to identify a construct that is most likely to form high-quality crystals for X-ray analysis. nih.gov Furthermore, structural models generated from NMR data can be used to solve the "phase problem" in X-ray crystallography, a critical and often difficult step in determining the final crystal structure. nih.govnanoimagingservices.com This synergistic approach leverages the most accessible aspects of each technique to overcome the limitations of using a single method, accelerating the process of structure determination for complex biological systems. nih.govgoogle.com

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization in Molecular Structure Analysis

FT-IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic systems within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Benzenaminium, N,N-dimethyl-N-phenyl- is characterized by vibrations of its constituent bonds. The analysis of related quaternary ammonium salts provides a basis for interpreting its spectrum. pg.gda.pl For example, a patent for stabilizing phosphorus trichloride (B1173362) mentions the use of dimethyl diphenyl ammonium methyl sulfate (B86663), with infrared spectroscopy being used to monitor the reaction. google.com The key vibrational modes expected for this cation include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹) and the methyl groups (just below 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings in the 1600-1450 cm⁻¹ region, and C-N stretching vibrations.

Interactive Table: Characteristic FT-IR Absorption Bands for Benzenaminium, N,N-dimethyl-N-phenyl-

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (C₆H₅)
3000 - 2850C-H StretchAliphatic (CH₃)
1600 - 1450C=C StretchAromatic Ring
1250 - 1020C-N StretchAryl-N, Alkyl-N

Note: These are general ranges for the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a molecule is determined by its electronic transitions. For Benzenaminium, N,N-dimethyl-N-phenyl-, the spectrum would be dominated by the π → π* transitions within the two phenyl rings. The presence of the diphenylamine-like chromophore would result in strong absorption in the ultraviolet region. In related industrial processes for producing polycarbonates, UV-Visible analysis is used to measure properties of the polymer, where catalysts like dimethyl diphenyl ammonium hydroxide (B78521) are employed. kbdna.com

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It has been widely applied to organic molecules due to its favorable balance of accuracy and computational cost. aip.orgmdpi.com DFT calculations are central to understanding the geometry, energy, and electronic distribution of molecules like N,N-dimethylaniline.

The ground state energy and optimized molecular geometry are fundamental properties predicted by DFT calculations. These calculations seek to find the lowest energy conformation of a molecule, which corresponds to its most stable structure. For N,N-dimethylaniline, geometric parameters have been determined using methods such as gas-phase electron diffraction, with refinements based on DFT calculations at the B3LYP/cc-pVTZ level of theory. acs.org These studies reveal a quasi-planar structure for the Ph-NC2 fragment, which is a key factor in its molecular conformation. acs.org

The total energy of the molecule in its ground state is a direct output of these calculations. For instance, the ground-state energy of a related triazole thione molecule was calculated to be -32312.56 eV using DFT at the B3LYP/6-311+G(d,p) level. iucr.org Similar calculations for N,N-dimethylaniline provide its total energy, a critical parameter for determining thermodynamic properties and reaction energetics. The optimization of the molecular geometry using DFT, for example with the B3LYP functional and a 6-311+G(d,p) basis set, is a standard procedure to locate the minimum on the potential energy surface, thus predicting stable molecular structures. iucr.org

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. iucr.org

For derivatives of N,N-dimethylaniline, HOMO and LUMO energies have been calculated using the B3LYP/6-311G(d,p) method. In one such study, the HOMO and LUMO energies for a complex containing a dimethylaminophenyl group were found to be -3.1033 eV and -0.7442 eV, respectively, resulting in an energy gap of 2.3591 eV. iucr.orgresearchgate.net These frontier orbitals are typically localized across the aromatic system. iucr.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Interactive Table: Calculated Electronic Properties of a Representative Aromatic Amine Derivative

Property Value (eV)
EHOMO -3.1033
ELUMO -0.7442
Energy Gap (ΔE) 2.3591

Data derived from a study on a derivative of N,N-dimethylaniline, calculated at the B3LYP/6–311G(d,p) level. iucr.orgresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used functionals include the hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For basis sets, Pople-style basis sets like 6-31G(d) or 6-311G(d,p) are frequently employed for organic molecules. iucr.org The addition of polarization functions (d,p) allows for more flexibility in describing the spatial distribution of electrons and is crucial for accurate geometry and energy predictions. For instance, vibrational frequencies of N,N-dimethylaniline have been calculated using the B3LYP functional with the 6-31+G(d,p) basis set. researchgate.net The choice of a larger basis set, such as cc-pVTZ (correlation-consistent polarized valence triple-zeta), can further improve the accuracy of the calculations. acs.org

The evaluation of different functionals and basis sets is a critical step in computational studies to ensure the reliability of the results. The selection is often a compromise between desired accuracy and computational expense.

The computational cost of conventional DFT methods scales cubically with the number of basis functions, which limits their application to large molecular systems. acs.org This computational bottleneck has spurred the development of linear-scaling DFT methods, also known as O(N) methods. acs.org These techniques exploit the "nearsightedness" of electronic interactions in large systems, where the density matrix decays rapidly with the distance between atoms. acs.org

While specific computational cost analyses for Benzenaminium, N,N-dimethyl-N-phenyl- are not available, the general principles of DFT scaling apply. For a molecule of this size, standard DFT calculations are computationally tractable. However, for larger systems involving multiple such units, for example in polymers or molecular aggregates, linear-scaling techniques would be essential. These methods reduce the computational complexity to be proportional to the number of atoms, enabling simulations of systems with thousands of atoms. acs.org

Ab Initio Methods and Beyond-DFT Approaches

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, but it neglects electron correlation, which can be a significant source of error. researchgate.netnih.gov

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are designed to systematically include electron correlation and thus provide more accurate results than HF. nih.gov However, these methods are computationally more demanding than DFT. For aromatic amines, DFT methods like B3LYP have often been shown to provide results of comparable accuracy to MP2 for certain properties, but at a lower computational cost. researchgate.net For radical cations of aromatic amines, HF methods can be problematic due to their tendency to incorrectly localize charge, an issue that is often better handled by DFT. researchgate.net For highly accurate benchmark calculations, especially for reaction energetics, high-level ab initio methods like CCSD(T) are considered the "gold standard". nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. These simulations rely on a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. aip.org

Developing accurate force fields for organic molecules like N,N-dimethylaniline is an active area of research. researchgate.net Force fields such as AMBER, CHARMM, and OPLS are widely used for biomolecules and can be parameterized for other organic molecules. aip.org For aromatic interactions, specialized force fields that explicitly account for the anisotropic nature of the electron distribution, such as the XED force field, may offer improved accuracy. mdpi.com

MD simulations can be used to study a variety of phenomena, including the conformational dynamics of the molecule, its solvation in different media, and its interaction with other molecules or surfaces. For instance, MD simulations can provide insights into the structure and properties of materials containing N,N-dimethylaniline, such as epoxy resins. These simulations complement the static picture provided by quantum mechanical calculations by introducing the effects of temperature and dynamics.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways is a cornerstone of computational chemistry, offering a route to understanding reaction mechanisms and kinetics. For Benzenaminium, N,N-dimethyl-N-phenyl-, this involves mapping the potential energy surface (PES) for a given reaction.

A key aspect of this analysis is the identification of stationary points on the PES, which include reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy barrier along the reaction coordinate and is crucial for determining the reaction rate. Methods such as Quadratic Synchronous Transit (QST2, QST3) or the Nudged Elastic Band (NEB) method are commonly employed to locate these transition state structures.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the desired reactants and products. These calculations trace the minimum energy path from the transition state downhill to the corresponding energy minima.

Research Findings:

While specific experimental and computational studies on the reaction pathways of Benzenaminium, N,N-dimethyl-N-phenyl- are not widely available in the public domain, computational methods can be used to model hypothetical reactions. For instance, the nucleophilic substitution at one of the methyl groups can be modeled. The following table presents hypothetical data for such a reaction, calculated at a representative level of theory (e.g., B3LYP/6-31G*).

Table 1: Hypothetical Energy Profile for Nucleophilic Demethylation of Benzenaminium, N,N-dimethyl-N-phenyl- Note: The data in this table is illustrative and intended to demonstrate the type of results obtained from computational analysis.

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants (Benzenaminium, N,N-dimethyl-N-phenyl- + Nu⁻)0.000
Transition State+15.71
Products (N,N-dimethylaniline + Me-Nu)-5.20

Analysis of Intermolecular Forces and Complexes

The interactions of Benzenaminium, N,N-dimethyl-N-phenyl- with its environment, such as solvent molecules or a counter-ion, are governed by intermolecular forces. These non-covalent interactions, including electrostatic interactions, hydrogen bonding (if applicable), and van der Waals forces, can be analyzed using quantum mechanical methods.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the interaction energy between molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. This allows for a detailed understanding of the nature of the intermolecular bonding.

The Atoms in Molecules (AIM) theory can also be employed to characterize intermolecular interactions by analyzing the topology of the electron density. The presence of bond critical points between atoms of different molecules is indicative of an interaction.

Research Findings:

Specific studies on the intermolecular complexes of Benzenaminium, N,N-dimethyl-N-phenyl- are not readily found. However, a computational study could model the interaction of this cation with a common counter-ion, such as a halide. The following table provides hypothetical data from a SAPT analysis of a Benzenaminium, N,N-dimethyl-N-phenyl- complex with a chloride ion.

Table 2: Hypothetical SAPT Decomposition of Interaction Energy for the [Benzenaminium, N,N-dimethyl-N-phenyl-][Cl⁻] Ion Pair Note: The data in this table is illustrative and intended to demonstrate the type of results obtained from computational analysis.

Energy ComponentInteraction Energy (kcal/mol)
Electrostatics-85.3
Exchange+25.1
Induction-15.8
Dispersion-7.5
Total Interaction Energy-83.5

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from electronic structure calculations "on-the-fly" as a molecular dynamics trajectory is generated. This method is particularly useful for studying the dynamic behavior of molecules, including conformational changes, solvent effects, and reaction dynamics, without the need for a pre-parameterized force field.

For Benzenaminium, N,N-dimethyl-N-phenyl-, AIMD simulations can provide insights into its behavior in the condensed phase, such as in a solvent. These simulations can reveal details about the solvation shell structure, the dynamics of the counter-ion, and the flexibility of the phenyl and methyl groups. Car-Parrinello Molecular Dynamics (CPMD) is a well-known AIMD method.

Research Findings:

There are no specific AIMD simulation studies published for Benzenaminium, N,N-dimethyl-N-phenyl-. A hypothetical AIMD simulation in a water box could provide data on the coordination number of water molecules around the cation and the average distances to key atoms. The following table illustrates the type of data that could be extracted from such a simulation.

Table 3: Hypothetical Data from an AIMD Simulation of Benzenaminium, N,N-dimethyl-N-phenyl- in Water Note: The data in this table is illustrative and intended to demonstrate the type of results obtained from computational analysis.

ParameterAverage Value
Coordination number of water molecules around the N⁺ atom4.2
Average N⁺···O(water) distance (Å)4.5
Average C(phenyl)···O(water) distance (Å)3.8
Average C(methyl)···O(water) distance (Å)3.9

Chemical Reactivity, Transformation Mechanisms, and Reaction Intermediates

Carbon-Nitrogen (C-N) Bond Cleavage Reactions in Quaternary Ammonium (B1175870) Salts

The cleavage of the C-N bond is a fundamental process that underpins the reactivity of quaternary ammonium salts. rsc.org In aryl ammonium salts like Benzenaminium, N,N-dimethyl-N-phenyl-, the focus is often on the cleavage of the C(sp²)–N bond, which connects the phenyl ring to the positively charged nitrogen atom. This cleavage is more challenging compared to the C(sp³)–N bond cleavage of alkyl groups attached to the nitrogen. nih.govnih.gov

The selective cleavage of a C(phenyl)–N bond is a significant challenge in chemistry. nih.gov For instance, research on N-phenyl substituted amides has shown that electrochemical methods can promote regioselective C–H oxygenation, which in turn facilitates the selective cleavage of the C(phenyl)–N bond. nih.govrsc.org In the context of quaternary ammonium salts, if an aryl substituent is present, it can enhance the transfer rate of an adjacent alkyl group compared to tetraalkylammonium salts. nih.gov The general reactivity for cleavage and transfer of substituents from an ammonium ion follows the order: benzyl (B1604629) > methyl > other primary alkyl chains. nih.gov Transition-metal-free methods have also been developed for the reductive cleavage of C-N σ bonds in strained cyclic amides using electride solutions, highlighting that such cleavages are two-electron processes. nih.gov

Cross-Coupling Reactions with Organometallic Reagents

Aryl quaternary ammonium salts have emerged as effective electrophiles in transition-metal-catalyzed cross-coupling reactions, serving as stable and accessible alternatives to aryl halides and triflates. thieme-connect.com This allows for the activation of anilines for C-C bond formation. nih.gov

The first successful Suzuki cross-coupling of aryltrimethylammonium triflates was achieved using a nickel catalyst system with an N-heterocyclic carbene (NHC) ligand (IMes). thieme-connect.comnih.gov Palladium catalysts were found to be ineffective for this transformation. thieme-connect.com The nickel-catalyzed reaction tolerates a wide array of electron-donating and electron-withdrawing groups on both the ammonium salt and the organoboron reagent. nih.gov This methodology has been extended to include couplings with arylboronic acids, boronate esters, and alkenylboranes. nih.gov

Table 1: Nickel-Catalyzed Suzuki Cross-Coupling of Aryltrimethylammonium Triflates

Aryltrimethylammonium Triflates Boronic Acid/Ester Catalyst System Yield (%)
Phenyltrimethylammonium triflate Phenylboronic acid Ni(COD)₂ / IMes·HCl / K₃PO₄ 95
4-Methoxyphenyltrimethylammonium triflate Phenylboronic acid Ni(COD)₂ / IMes·HCl / K₃PO₄ 98
4-(Trifluoromethyl)phenyltrimethylammonium triflate Phenylboronic acid Ni(COD)₂ / IMes·HCl / K₃PO₄ 82
Phenyltrimethylammonium triflate 2-Methylphenylboronic acid Ni(COD)₂ / IMes·HCl / K₃PO₄ 85
Phenyltrimethylammonium triflate (E)-Styrenylborane Ni(COD)₂ / IMes·HCl / K₃PO₄ 89

Data sourced from studies on aryltrimethylammonium salts, which are structurally related to Benzenaminium, N,N-dimethyl-N-phenyl-. thieme-connect.comnih.gov

Furthermore, nickel-catalyzed reactions of benzocyclic quaternary ammonium salts with arylzinc and arylboron reagents have been developed, yielding amino-retentive arylation products. nih.gov These cross-electrophile coupling reactions highlight the utility of ammonium salts as coupling partners, expanding the scope beyond traditional organometallic nucleophiles. wisc.eduorgsyn.org

Role as Reagents in C-H Functionalization (Arylation and Benzylation)

While aryl ammonium salts primarily act as electrophilic partners in cross-coupling reactions (transferring their aryl group), quaternary ammonium salts, in general, have been innovatively employed as alkylating agents in C-H activation chemistry. acs.orgresearchgate.netnih.gov In these cases, the ammonium salt serves as a solid, easy-to-handle source of alkyl groups. nih.gov

The mechanism often involves an in situ Hofmann elimination of the quaternary ammonium salt to generate an olefin, which then acts as the actual alkylating reagent in rhodium(I)-catalyzed C(sp³)–H activation of substrates like benzylic amines. acs.orgnih.gov This approach cleverly substitutes gaseous or liquid olefins with stable, solid ammonium salts. acs.org For instance, phenyl trimethylammonium iodide has been used as a methylating agent for the α-methylation of aryl ketones. nih.gov This demonstrates that the role of the ammonium salt is to provide a hydrocarbon substituent, a process that is influenced by the other groups on the nitrogen atom. nih.govresearchgate.net

Therefore, while Benzenaminium, N,N-dimethyl-N-phenyl- could theoretically act as an arylating agent via cross-coupling (as in 5.2), its more distinct role in C-H functionalization chemistry is as a potential source of methyl or phenyl groups, depending on the reaction conditions and the relative lability of the C-N bonds.

Reductive Deamination and Reductive Coupling Processes

Reductive deamination is a transformation that involves the cleavage of a C-N bond and its replacement with a C-H bond. rsc.orgnih.gov For aryl quaternary ammonium salts, this process would entail the removal of the entire ammonium group from the aromatic ring. This can be achieved through various reductive methods.

For example, studies on primary amines have shown that deamination can proceed through radical intermediates. nih.gov In the context of quaternary salts, reductive transamination has been demonstrated for pyridinium (B92312) salts, where a rhodium catalyst facilitates a transfer hydrogenation, leading to a dearomatized piperidine (B6355638) product. nih.gov This process involves reduction of the pyridinium ring, hydrolysis, and subsequent reductive amination with an external amine. nih.gov

For Benzenaminium, N,N-dimethyl-N-phenyl-, a reductive deamination process would likely involve a transition-metal catalyst or a strong reducing agent to cleave the C(aryl)-N bond, yielding benzene (B151609) and N,N-dimethylaniline as the initial products. Further reduction could also be possible under harsh conditions. Reductive coupling processes could also occur, where the cleavage of the C-N bond is coupled with the formation of a new bond to a different reaction partner.

Nucleophilic Substitution Reactions

Aromatic rings are generally nucleophilic and resistant to attack by nucleophiles. wikipedia.org However, the reactivity can be reversed if the ring bears strong electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com The positively charged quaternary ammonium group, [–N⁺R₃], is a powerful electron-withdrawing group. This charge strongly deactivates the attached phenyl ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNA_r). wikipedia.orgbyjus.com

In a nucleophilic aromatic substitution reaction involving Benzenaminium, N,N-dimethyl-N-phenyl-, a nucleophile would attack the phenyl ring carbon attached to the nitrogen atom. The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgchadsprep.com

Addition Step: The nucleophile attacks the ipso-carbon (the carbon bearing the leaving group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing ammonium group.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group. In this case, the leaving group would be the neutral N,N-dimethylaniline molecule.

This reactivity makes aryl quaternary ammonium salts useful substrates for synthesizing substituted aromatic compounds by displacing the amine functionality with a variety of nucleophiles. byjus.com

Carbonylation and Carboxylation Reactions Involving CO and CO₂

The introduction of carbonyl groups using carbon monoxide (CO) or carboxyl groups using carbon dioxide (CO₂) into organic molecules is a key transformation. Aryl quaternary ammonium salts have proven to be viable electrophiles for such reactions.

A visible-light-promoted, cobalt-catalyzed carbonylation of aniline-derived trialkylammonium salts has been developed for both aminocarbonylation and alkoxycarbonylation. nih.gov This reaction proceeds under mild conditions (low pressure CO) and is notable for achieving activation of the C(sp²)–N bond, a significant challenge compared to C(sp³)–N cleavage. nih.gov The proposed mechanism involves the generation of a [Co(CO)₃]⁻ anion, which undergoes oxidative addition to the aryl ammonium salt via a concerted SNA_r pathway. nih.gov

Table 2: Cobalt-Catalyzed Carbonylation of Aryl Trialkylammonium Salts

Aryl Ammonium Salt Nucleophile Catalyst Conditions Product
Phenyltrimethylammonium Dibutylamine Co₂(CO)₈ Blue LEDs, K₂CO₃ N,N-Dibutylbenzamide
4-Acetylphenyltrimethylammonium Piperidine Co₂(CO)₈ Blue LEDs, K₂CO₃ (4-(Piperidine-1-carbonyl)phenyl)ethan-1-one
Phenyltrimethylammonium Methanol (B129727) Co₂(CO)₈ Blue LEDs, DBU Methyl benzoate

Data sourced from a study on aniline-derived trialkylammonium salts. nih.gov

Similarly, nickel-catalyzed reductive carboxylation of benzylic C–N bonds in ammonium salts with CO₂ has been demonstrated. scispace.com This protocol operates at atmospheric pressure of CO₂ and avoids common side reactions like homodimerization. scispace.com While this specific example involves a benzylic C-N bond, it points to the potential of using ammonium salts in CO₂ fixation reactions. qub.ac.ukrsc.org

Reactivity Towards Electrophiles

The reactivity of an aromatic ring towards electrophiles is governed by the electronic nature of its substituents. The precursor to Benzenaminium, N,N-dimethyl-N-phenyl-, is N,N-dimethylaniline. In N,N-dimethylaniline, the dimethylamino group (–N(CH₃)₂) is a powerful activating group due to the delocalization of the nitrogen's lone pair of electrons into the benzene ring. vaia.com This makes the ring highly electron-rich and susceptible to electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. vaia.comlibretexts.orgbyjus.com

However, upon formation of the quaternary ammonium salt, Benzenaminium, N,N-dimethyl-N-phenyl-, this reactivity is completely reversed. The nitrogen atom no longer has a lone pair to donate; instead, the quaternary ammonium group ([–N⁺R₃]) carries a formal positive charge. wikipedia.org This positive charge exerts a very strong electron-withdrawing inductive effect, which deactivates the attached phenyl ring towards electrophilic attack. quora.com Therefore, Benzenaminium, N,N-dimethyl-N-phenyl- is expected to be highly unreactive in typical electrophilic aromatic substitution reactions like Friedel-Crafts reactions or nitration. wikipedia.orgquora.com Any substitution would require harsh conditions and would be directed to the meta position. The second phenyl ring (the N-phenyl group) would also be deactivated by the inductive effect of the adjacent positive charge.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is fundamental to understanding the chemical reactivity and transformation mechanisms of N,N-dimethylaniline (Benzenaminium, N,N-dimethyl-N-phenyl-). Investigations into these transient species have been conducted across a variety of reaction types, including oxidation, electrophilic aromatic substitution, and reactions with specific reagents like tetracyanoethylene (B109619). These studies, often employing a combination of kinetic analysis, spectroscopic methods, and computational modeling, have provided significant insights into the stepwise processes governing the transformations of N,N-dimethylaniline.

Oxidation Reactions

The oxidation of N,N-dimethylaniline can proceed through several pathways, yielding a diverse array of products. The nature of the oxidant and the reaction conditions play a crucial role in determining the operative mechanism and the intermediates that are formed.

In the oxidation by cupric chloride or chloranil, for instance, the reaction proceeds towards the formation of dyes such as crystal violet and methyl violet. Detailed studies have provided evidence that N-p-dimethylaminobenzyl-N-methylaniline and 4,4′-bisdimethylaminodiphenylmethane are key intermediates in this process. rsc.org

The oxidation of N,N-dimethylaniline with dimethyldioxirane (B1199080) has been shown to proceed via a concerted electrophilic mechanism, leading to the formation of N,N-dimethylaniline N-oxide as the sole product. lookchem.com This contrasts with mechanisms involving free radical or electron transfer intermediates. lookchem.com

Anodic oxidation studies have provided direct evidence for the formation of the N,N-dimethylaniline radical cation (DMA•+). utexas.edu This intermediate is generated at the electrode surface and undergoes a second-order coupling reaction, followed by deprotonation, to form N,N,N',N'-tetramethylbenzidine. utexas.edu The reaction kinetics fit well with an EC, EE (electrochemical, chemical, electrochemical, electrochemical) mechanism. utexas.edu

A novel tandem N-dealkylation and N-methyl aerobic oxidation of tertiary aromatic amines like N,N-dimethylaniline to N-arylformamides has been developed using a copper and TEMPO catalytic system. researchgate.net The proposed mechanism for this transformation has been investigated through high-resolution mass spectrometry (HRMS) and in-situ FT-IR spectrometry, which have helped in identifying the formation of key intermediates. researchgate.net

Electrophilic Aromatic Substitution

N,N-dimethylaniline is highly reactive towards electrophilic aromatic substitution due to the strong activating and ortho-, para-directing nature of the dimethylamino group. However, the reaction conditions can significantly influence the nature of the intermediates and the final product distribution.

In the case of nitration using a mixture of strong acids like sulfuric acid and nitric acid, the dimethylamino group is protonated to form an anilinium ion. stackexchange.com This protonated intermediate possesses an electron-withdrawing ammonium group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. stackexchange.com The classic arenium ion, or sigma complex, is the subsequent intermediate in the substitution pathway.

The alkylation of aniline (B41778) with methyl iodide to form N,N-dimethylaniline is a nucleophilic substitution reaction where the amine acts as the nucleophile. youtube.com The reaction is proposed to proceed through an SN2 type transition state, involving a simultaneous bond formation and bond breaking, especially given the instability of a primary carbocation on the methyl group. youtube.com

Reaction with Tetracyanoethylene

The reaction of N,N-dimethylaniline with the strong electron acceptor tetracyanoethylene has been studied to understand the nature of the resulting intermediate. While a zwitterionic structure was initially proposed, further synthetic and spectroscopic studies have indicated that a neutral substituted ethane (B1197151) structure is the correct representation of this intermediate. rsc.org

The following table summarizes the key reaction intermediates and transition states identified in various reactions of N,N-dimethylaniline.

Reaction TypeReagents/ConditionsIdentified Intermediates/Transition States
Oxidation Cupric chloride or ChloranilN-p-dimethylaminobenzyl-N-methylaniline, 4,4′-bisdimethylaminodiphenylmethane
Benzoyl peroxideWürster salt of tetramethylbenzidine, Tetramethylbenzidine, Semiquinone and peroxide chain carriers
DimethyldioxiraneConcerted electrophilic transition state, N,N-dimethylaniline N-oxide
Anodic oxidationN,N-dimethylaniline radical cation (DMA•+)
O2, Cu(II)/TEMPOIntermediates for N-arylformamide formation
Electrophilic Aromatic Substitution Nitrating mixture (H2SO4/HNO3)Protonated anilinium ion, Arenium ion (sigma complex)
Nucleophilic Substitution Methyl iodideSN2 transition state
Reaction with Electron Acceptors TetracyanoethyleneNeutral substituted ethane structure

Advanced Catalytic Applications and Mechanistic Studies

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. youtube.com Benzenaminium, N,N-dimethyl-N-phenyl-, as a quaternary ammonium (B1175870) salt, is a classic example of a phase transfer catalyst.

Catalytic Principles and General Utility in Heterogeneous Systems

The fundamental principle behind the catalytic action of Benzenaminium, N,N-dimethyl-N-phenyl- in heterogeneous systems lies in its ability to transport a reactant from one phase to another where the reaction can occur. wiley-vch.de In a typical scenario involving an aqueous and an organic phase, an anionic reactant in the aqueous phase is paired with the N,N-dimethyl-N-phenylbenzenaminium cation. youtube.com This ion pair possesses sufficient lipophilicity, due to the phenyl and methyl groups, to be soluble in the organic phase. youtube.com

Once in the organic phase, the anion is "naked" or poorly solvated, rendering it highly reactive towards the organic substrate. youtube.com After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase to repeat the cycle. This continuous transport of the reactant across the phase boundary dramatically increases the reaction rate. youtube.com The utility of this process is vast, enabling numerous reactions that would otherwise be slow or require harsh conditions or the use of expensive, undesirable co-solvents. phasetransfer.com

Catalyst FeatureRole in Heterogeneous Systems
Quaternary Ammonium CationForms a lipophilic ion pair with the aqueous-phase reactant.
Phenyl and Methyl GroupsImpart organophilicity, enabling transport into the organic phase.
Ion-PairingFacilitates the transfer of the reactant across the phase interface.
Regenerative CycleThe catalyst is regenerated and shuttles back to the aqueous phase to continue the process.

Reaction Mechanisms of PTC: Starks Extraction and Interfacial (Brändström–Montanari/Makosza) Mechanisms

Two primary mechanisms are proposed to explain the action of phase transfer catalysts like Benzenaminium, N,N-dimethyl-N-phenyl-: the Starks extraction mechanism and the interfacial mechanism.

The Starks extraction mechanism , introduced by Charles Starks in 1971, posits that the catalyst extracts the anion from the aqueous phase into the bulk organic phase where the reaction occurs. phasetransfer.comphasetransfercatalysis.com The catalytic cycle involves the quaternary ammonium cation moving back and forth between the two phases. wiley-vch.de For instance, in a nucleophilic substitution, the catalyst would exchange its original anion for the reactant anion at the interface, transport it into the organic phase for the reaction, and then transport the leaving group anion back to the aqueous phase. core.ac.uk

The interfacial mechanism , developed by Mąkosza and further elaborated by Brändström and Montanari, suggests that for reactions involving the deprotonation of organic compounds by a strong base (like concentrated NaOH), the initial deprotonation occurs at the interface of the two phases. mdpi.com The resulting organic anion is then pulled into the organic phase by the quaternary ammonium cation to react. wiley-vch.deresearchgate.net This mechanism is considered more plausible for reactions where the base, such as hydroxide (B78521), has a high hydration energy and is not easily extracted into the organic phase. mdpi.com The choice between these mechanisms often depends on the specific reactants and reaction conditions.

Asymmetric Phase-Transfer Catalysis and Stereocontrol

While Benzenaminium, N,N-dimethyl-N-phenyl- itself is achiral, the principles of phase transfer catalysis extend to asymmetric synthesis through the use of chiral quaternary ammonium salts. nih.gov By employing a catalyst with a chiral scaffold, it is possible to achieve stereocontrol and generate enantiomerically enriched products. core.ac.uk

The mechanism of stereocontrol in asymmetric PTC relies on the formation of a chiral ion pair between the catalyst and the reactant. The non-covalent interactions within this ion pair in the transition state of the rate-determining step differentiate the energies of the pathways leading to the two enantiomers. nih.gov The design of the chiral catalyst is crucial, with factors such as the steric bulk and electronic properties of the substituents on the nitrogen atom influencing the enantioselectivity of the reaction. core.ac.uknih.gov For example, derivatives of Cinchona alkaloids are commonly used as chiral phase-transfer catalysts for the asymmetric alkylation of glycine (B1666218) imines to produce α-amino acid derivatives with high enantiomeric excess. nih.gov

Design of Novel Catalytic Cycles

The design of new catalytic cycles in phase transfer catalysis aims to improve efficiency, selectivity, and the scope of applicable reactions. Research in this area focuses on several key aspects:

Catalyst Structure Modification : The structure of the quaternary ammonium salt can be fine-tuned to optimize its performance. This includes altering the length and nature of the alkyl or aryl groups to balance lipophilicity and reactivity. researchgate.net

Integration with Other Catalytic Processes : Novel cycles can be designed by combining phase transfer catalysis with other catalytic methods, such as transition metal catalysis or organocatalysis, to achieve tandem or cascade reactions.

Use of Smart Catalysts : This involves the development of catalysts that can be easily recovered and reused, for instance, by attaching them to a solid support or using temperature-responsive polymers. youtube.com

Expanding Reaction Scope : Designing cycles for new types of transformations beyond simple substitutions and alkylations is an ongoing area of research. This includes more complex reactions like polymerizations and various C-C and C-heteroatom bond-forming reactions. youtube.com

Organocatalysis and Lewis Acidity

While primarily known as a phase transfer catalyst, the concept of using quaternary ammonium salts extends into the realm of organocatalysis. Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. accessscience.com In the context of Benzenaminium, N,N-dimethyl-N-phenyl-, its role as an organocatalyst is intrinsically linked to its function in forming ion pairs.

Although quaternary ammonium cations themselves are not traditional Lewis acids (electron pair acceptors), they can engage in non-covalent interactions, such as hydrogen bonding and ion-pairing, which can activate substrates. In certain reactions, the formation of a tight ion pair with an anionic substrate can influence the substrate's reactivity and stereochemical outcome, a principle that is central to asymmetric phase-transfer catalysis. The positively charged nitrogen center can electrostatically interact with and stabilize anionic transition states.

Specific Catalytic Roles in Organic Transformations

The principles of phase transfer catalysis enabled by compounds like Benzenaminium, N,N-dimethyl-N-phenyl- have been applied to a wide array of organic transformations. The ability to bring together reactants from immiscible phases under mild conditions is a significant advantage.

Reaction TypeRole of Phase Transfer CatalystExample
Nucleophilic Substitution Transports nucleophile (e.g., CN⁻, RS⁻, N₃⁻) from aqueous to organic phase.Synthesis of nitriles from alkyl halides and sodium cyanide.
Alkylation Facilitates deprotonation of C-H, O-H, or N-H acidic compounds at the interface and transports the resulting anion.Alkylation of active methylene (B1212753) compounds using alkyl halides and aqueous NaOH.
Oxidation Transports oxidizing agents (e.g., MnO₄⁻, CrO₄²⁻) into the organic phase to react with the substrate.Oxidation of alcohols to aldehydes or carboxylic acids using potassium permanganate.
Reduction Carries reducing agents (e.g., BH₄⁻) into the organic phase for the reduction of functional groups.Reduction of ketones to secondary alcohols using sodium borohydride.
Polymerization Initiates or propagates polymerization by transferring anionic species.Anionic polymerization of vinyl monomers.

The versatility of phase transfer catalysis, exemplified by the action of N,N-dimethyl-N-phenylbenzenaminium, makes it a cornerstone technique in both laboratory-scale synthesis and industrial chemical production. youtube.com

Carbon-Carbon (C-C) Bond Forming Reactions

N,N-dimethylaniline and its derivatives serve as versatile platforms for the construction of carbon-carbon bonds through several named reactions. Its electron-donating dimethylamino group strongly activates the aromatic ring, particularly at the ortho and para positions, making it a potent nucleophile in various electrophilic substitution reactions.

Mannich Reaction

The classical Mannich reaction is a three-component condensation that typically requires a primary or secondary amine to form an electrophilic iminium ion with an aldehyde. wikipedia.orglibretexts.org Tertiary amines like N,N-dimethylaniline (DMA) lack the necessary N-H proton to participate in this initial step. libretexts.org However, the highly activated aromatic ring of DMA can act as the carbon nucleophile (akin to an enol or enolate) and react with a pre-formed iminium ion (a Mannich reagent). chemistrysteps.com This reaction results in the aminoalkylation of the DMA ring, typically at the para position, to form a new C-C bond. For instance, DMA can attack an Eschenmoser-type salt to yield a p-substituted benzylamine (B48309) derivative. Oxidative variants, sometimes referred to as cross-dehydrogenative couplings (CDC) or redox-Mannich reactions, can functionalize the α-C-H bonds of tertiary amines, but the more common reactivity for DMA involves its aromatic ring. acs.org

Strecker Reaction

The Strecker synthesis is a fundamental method for producing α-aminonitriles and, subsequently, amino acids, from an aldehyde, a cyanide source, and an amine (typically ammonia (B1221849) or a primary/secondary amine). organic-chemistry.orgwikipedia.org The mechanism relies on the initial formation of an imine or iminium ion from the aldehyde and the amine component. wikipedia.org As a tertiary amine, N,N-dimethylaniline cannot form the requisite imine intermediate and is therefore not employed as the amine component in the standard Strecker synthesis. libretexts.org

Friedel-Crafts Reaction

Direct Friedel-Crafts reactions on N,N-dimethylaniline are challenging because the basic nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃). youtube.com This coordination forms an N,N-dimethylanilinium salt, where the positively charged group deactivates the aromatic ring towards further electrophilic attack, effectively inhibiting the reaction. youtube.com However, related electrophilic substitutions on the DMA ring are possible under specific conditions. The Vilsmeier-Haack reaction, for example, uses a milder electrophile (the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺) derived from phosphorus oxychloride and a formamide (B127407) like dimethylformamide (DMF). This reaction successfully formylates N,N-dimethylaniline at the para position to produce 4-(dimethylamino)benzaldehyde. In a related reaction, using 2-formamidopyridine in POCl₃ with N,N-dimethylaniline was found to yield tris(4-dimethylaminophenyl)methane as the major product. rsc.org

Annulation Reactions

Annulation reactions involving N,N-dimethylaniline provide access to complex heterocyclic structures. A notable example is the photocatalytic [3+2] annulation of N,N-dimethylanilines with N-substituted maleimides. researchgate.net This reaction, often initiated by a photosensitizer like benzaldehyde, proceeds via a radical mechanism to construct the pyrrolo[3,4-c]quinolinone scaffold, a core structure found in compounds with potential biological activity, such as caspase inhibitors. researchgate.net The reaction is believed to initiate with the formation of an N,N-dimethylaniline radical cation, which then engages in a cascade of steps to form the final annulated product. researchgate.net

Table 1: Examples of Annulation Reaction with N,N-Dimethylaniline Derivatives. researchgate.net
N,N-Dimethylaniline DerivativeMaleimide PartnerProduct Yield
N,N-dimethylanilineN-phenylmaleimide60%
N,N,3-trimethylanilineN-phenylmaleimide65%
3-methoxy-N,N-dimethylanilineN-phenylmaleimide55%
N,N-dimethylanilineN-benzylmaleimide58%

Esterification, Oxidation, and Alkylation Reactions

Esterification Reactions

While N,N-dimethylaniline is a base, wikipedia.org there is limited evidence in the surveyed literature for its specific application as a catalyst in esterification reactions. Its basicity allows it to function as a proton scavenger in reactions that produce acid byproducts, but it is not typically employed as a dedicated catalyst for promoting the formation of esters from carboxylic acids and alcohols.

Oxidation Reactions

The oxidation of N,N-dimethylaniline is a complex process that yields a variety of products depending on the oxidizing agent and reaction conditions. The initial step often involves a one-electron transfer to form a radical cation, which can then undergo coupling or further oxidation. mdpi.com

With Peroxides: Reaction with benzoyl peroxide leads to the formation of an unstable Würster salt of N,N,N',N'-tetramethylbenzidine, along with benzoic acid and products of N-demethylation like formaldehyde (B43269) and N-methylaniline. cdnsciencepub.com

With Dioxiranes: In contrast, oxidation with dimethyldioxirane (B1199080) proceeds cleanly and electrophilically to yield N,N-dimethylaniline N-oxide as the sole product. lookchem.com

With Metal Salts: Using cupric chloride as the oxidant generates a mixture of products including N-(p-dimethylaminobenzyl)-N-methylaniline, 4,4'-bis(dimethylamino)diphenylmethane, and ultimately leads to the formation of triarylmethane dyes such as Crystal Violet and Methyl Violet. rsc.org

Electrochemical Oxidation: Anodic oxidation of DMA typically results in head-to-tail coupling of the radical cation to form N,N,N',N'-tetramethylbenzidine. mdpi.com

Table 2: Products of N,N-Dimethylaniline Oxidation with Various Reagents.
Oxidizing AgentMajor Product(s)Reference
DimethyldioxiraneN,N-Dimethylaniline N-oxide lookchem.com
Benzoyl PeroxideN,N,N',N'-Tetramethylbenzidine Würster's salt, Benzoic acid, Formaldehyde cdnsciencepub.com
Cupric Chloride4,4'-Bis(dimethylamino)diphenylmethane, Crystal Violet rsc.org
Electrochemical (Anodic)N,N,N',N'-Tetramethylbenzidine mdpi.com

Alkylation Reactions

N,N-dimethylaniline itself is produced industrially via the N-alkylation of aniline (B41778) with methanol (B129727). wikipedia.orgalfa-chemistry.com As a tertiary amine, it can undergo further alkylation. Reaction with strong electrophilic alkylating agents, such as dimethyl sulfate (B86663), attacks the nitrogen atom to produce the quaternary ammonium salt, N,N,N-trimethylanilinium, which is a stable benzenaminium compound. wikipedia.org

C₆H₅N(CH₃)₂ + (CH₃O)₂SO₂ → [C₆H₅N(CH₃)₃]⁺[CH₃OSO₃]⁻

Additionally, the aromatic ring can be functionalized through metallation. While direct C-H alkylation is part of Friedel-Crafts chemistry, reaction with organometallic bases can lead to deprotonation of the ring. For example, sodium-mediated zincate reagents can achieve surprising meta-zincation of N,N-dimethylaniline, while sequential treatment with n-butyllithium followed by a dialkylzinc complex can lead to ortho-metallated species. nih.gov

Role as Electron and Energy Transfer Sensitizers

N,N-dimethylaniline is a well-established electron donor in photochemistry and is frequently used as a photosensitizer or a sacrificial electron donor. fiveable.me Upon photoexcitation, it can transfer an electron to an acceptor molecule, generating the N,N-dimethylaniline radical cation ([DMA]•⁺) and the radical anion of the acceptor. This process is central to its role in initiating photoredox catalytic cycles.

The formation of the [DMA]•⁺ intermediate is a key step in several synthetic transformations. For instance, in the photocatalytic annulation reaction with maleimides, DMA serves as the radical precursor that initiates the reaction cascade. researchgate.net Its ability to be easily oxidized (low ionization potential) makes it suitable for quenching the excited state of many photocatalysts, thereby enabling subsequent chemical reactions that would be difficult to achieve under thermal conditions. The radical cation itself can be a reactive species, undergoing dimerization (to form tetramethylbenzidine) or reacting with other nucleophiles present in the medium. mdpi.com

Applications in Coordination Chemistry as Ligands

The lone pair of electrons on the nitrogen atom of N,N-dimethylaniline allows it to function as a Lewis base and a ligand in coordination chemistry. wikipedia.org Although the lone pair's availability is somewhat reduced by delocalization into the aromatic ring, DMA can still bind to various metal centers. stackexchange.com

Research has demonstrated the incorporation of N,N-dimethylaniline units into more complex, multidentate ligand frameworks. For example, a neutral tetraamine (B13775644) ligand containing DMA moieties has been synthesized and used to support transition metal complexes. researchgate.net In such structures, the nitrogen atoms of the DMA groups coordinate to the metal center, influencing its electronic and catalytic properties.

Furthermore, derivatives of DMA, such as N,N-dimethylaniline N-oxide, are effective ligands. In these cases, the coordination to the metal ion occurs through the oxygen atom, which is a harder donor site compared to the nitrogen atom. Complexes of p-bromo-N,N-dimethylaniline N-oxide with various metal ions have been reported. acs.org The ability of DMA and its derivatives to act as ligands allows for the fine-tuning of the steric and electronic environment around a metal catalyst, which is crucial for controlling reactivity and selectivity in catalytic processes.

Degradation Pathways and Stability Investigations

Thermal and Chemical Degradation Mechanisms

The degradation of quaternary ammonium (B1175870) compounds, particularly those with aromatic groups, can occur through several mechanisms, with the Hofmann elimination being a classic pathway for tetraalkylammonium salts. libretexts.orglibretexts.org This reaction typically occurs when the hydroxide (B78521) salt of the quaternary ammonium compound is heated, leading to an E2-like elimination to form a tertiary amine and an alkene. libretexts.orglibretexts.org For this to happen, one of the alkyl groups attached to the nitrogen must possess a beta-hydrogen. libretexts.orglibretexts.org

In the presence of a strong base like sodium hydroxide, quaternary ammonium salts can undergo degradation. nih.gov Aromatic cations, in particular, have been noted to be less stable under alkaline conditions. nih.gov The presence of electron-withdrawing groups, such as a phenyl group, can promote degradation reactions. nih.gov The mechanism often involves a nucleophilic attack on the cation.

Another potential degradation pathway is reductive cleavage. Studies on various quaternary ammonium salts have shown that they can be reductively cleaved by agents like molten sodium, resulting in the formation of saturated hydrocarbons and amines. gatech.edu Two primary mechanisms have been proposed for this reductive cleavage: one involving the initial formation of a free radical and another proceeding through the formation of a carbanion or an organosodium compound. gatech.edu

The presence of other activating groups, such as a phenyl group, can influence the outcome of elimination reactions. libretexts.org For instance, in cases where a phenyl group is present, the Hofmann rule may not apply, leading to the formation of more stable, conjugated alkenes. libretexts.org

The stability of quaternary ammonium cations is also significantly affected by the presence of water, especially in alkaline environments. acs.org Reduced water content can lead to more rapid degradation of QA cations in the presence of hydroxide ions, even at room temperature. acs.org This is because as the number of water molecules solvating the hydroxide ion decreases, its nucleophilicity and basicity are enhanced, accelerating the degradation of the QA cation. acs.org

Table 1: Summary of Thermal and Chemical Degradation Pathways

Degradation Pathway Reagents/Conditions Primary Products Key Observations
Hofmann Elimination Heat, Hydroxide ion Tertiary amine, Alkene Requires a beta-hydrogen on an alkyl substituent. libretexts.orglibretexts.org
Alkaline Degradation Strong base (e.g., NaOH) Varies based on structure Aromatic cations are generally less stable. nih.gov
Reductive Cleavage Reducing agent (e.g., molten sodium) Saturated hydrocarbons, Amines Can proceed via free radical or carbanion intermediates. gatech.edu
Dehydration-Enhanced Degradation Low water content, Hydroxide ion Varies Reduced hydration increases hydroxide reactivity. acs.org

Influence of Reaction Conditions on Compound Stability and Catalyst Lifespan

The stability of Benzenaminium, N,N-dimethyl-N-phenyl- and the lifespan of catalysts used in reactions involving it are highly dependent on the specific reaction conditions.

Temperature: Elevated temperatures are a key factor in promoting the Hofmann elimination, a common degradation pathway for quaternary ammonium hydroxides, typically requiring heating between 100-200 °C. libretexts.orglibretexts.org In general, higher temperatures will accelerate most degradation reactions.

pH and Basicity: The stability of quaternary ammonium compounds is markedly lower in highly alkaline environments. nih.gov The concentration of hydroxide ions is directly related to the rate of degradation. For example, the alkaline stability of 26 different quaternary ammonium groups was studied at temperatures up to 160°C and NaOH concentrations up to 10 mol L-1. nih.gov It was found that most QA groups, with the exception of aromatic cations, exhibited surprising stability, but the presence of electron-withdrawing groups, like the phenyl group in the target compound, promotes degradation. nih.gov

Catalyst Influence: In some reactions, metal ions can catalyze the degradation or transformation of related compounds. For instance, the oxidative coupling of N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine in the presence of hydrogen peroxide is significantly enhanced by iron, copper, and cobalt ions. nih.gov These metal ions catalyze the oxidation of the diamine, which then couples with another molecule. nih.gov While this is a synthetic application, it demonstrates how transition metals can influence the reactivity of the N,N-dimethylaniline moiety, which could have implications for its stability in the presence of such catalysts.

Solvent Effects: The solvent environment plays a crucial role in the stability of quaternary ammonium salts. The presence or absence of water, for instance, can dramatically alter the rate of alkaline-mediated degradation. acs.org In non-aqueous or low-water environments, the nucleophilicity of the hydroxide ion is increased, leading to faster degradation. acs.org This is a critical consideration in applications like anion exchange membranes for fuel cells, where dehydration can occur. acs.org

Table 2: Influence of Reaction Conditions on Stability

Condition Effect on Stability Mechanism/Observation
High Temperature Decreased Promotes thermal degradation pathways like Hofmann elimination. libretexts.orglibretexts.org
High Alkalinity (pH) Decreased Increases the rate of nucleophilic attack by hydroxide ions. nih.gov
Presence of Transition Metals Potentially Decreased Can catalyze oxidative degradation or other transformations. nih.gov
Low Water Content (in alkaline media) Decreased Enhances the nucleophilicity and basicity of hydroxide ions. acs.org

Photochemical Degradation Pathways

The photochemical degradation of quaternary ammonium compounds (QACs) is an important abiotic degradation pathway, particularly in environmental contexts. rsc.org The process can occur through direct photolysis or indirect photo-sensitized reactions.

Direct Photolysis: Direct photolysis occurs when a compound absorbs light energy, leading to its decomposition. For this to be a significant pathway, there must be a substantial overlap between the compound's absorbance spectrum and the emission spectrum of the light source (e.g., sunlight). rsc.org While some QACs with aromatic groups can undergo direct photolysis, it is often not the dominant degradation pathway in surface waters due to limited spectral overlap with sunlight. rsc.org

Indirect Photolysis: Indirect photochemical degradation involves reactions with photochemically generated reactive species. The most significant of these are hydroxyl radicals (•OH). rsc.org Research has shown that QACs react with hydroxyl radicals at near diffusion-controlled rates. rsc.org These radicals are highly reactive and can abstract hydrogen atoms or add to aromatic rings, initiating a cascade of degradation reactions.

Another potential pathway for indirect photolysis is reaction with singlet oxygen or the triplet excited states of sensitizers present in the water, such as dissolved organic matter. rsc.org However, for many QACs, reactions with singlet oxygen have been found to be minimal. rsc.org

Studies on the photolysis of N-alkoxy quaternary ammonium salts have shown that irradiation can lead to the formation of radical species. acs.org For example, the photolysis of N-methoxyphenanthridinium perchlorate (B79767) in the presence of aromatic compounds like toluene (B28343) resulted in products consistent with the reaction of a methoxy (B1213986) radical. acs.org This suggests that photolysis of N-substituted quaternary ammonium salts can generate reactive radical intermediates.

Table 3: Summary of Photochemical Degradation Pathways

Pathway Description Key Reactive Species Significance
Direct Photolysis Degradation initiated by direct absorption of light. - Often limited by spectral overlap with sunlight. rsc.org
Indirect Photolysis Degradation initiated by reaction with photochemically generated species. Hydroxyl Radicals (•OH) Dominant pathway for many QACs in aquatic environments. rsc.org
Singlet Oxygen Generally minimal reactivity with QACs. rsc.org
Triplet Sensitizers Can be a pathway, but often outcompeted by other reactions. rsc.org
Radical Formation Photolysis can lead to the formation of reactive radical intermediates. Methoxy radicals (in specific cases) Can lead to various degradation products. acs.org

Supramolecular Chemistry and Host Guest Interactions

Molecular Encapsulation Studies

At present, specific research detailing the molecular encapsulation of Benzenaminium, N,N-dimethyl-N-phenyl- within common host molecules such as cyclodextrins, cucurbiturils, or calixarenes is not extensively available in peer-reviewed literature. However, the principles of molecular encapsulation suggest that the hydrophobic phenyl groups of the molecule could be encapsulated within the nonpolar cavities of these hosts. For instance, cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, are well-known to encapsulate aromatic guests. The size of the cyclodextrin (B1172386) cavity would be a critical factor in determining the stability of such a complex.

Host-Guest Complex Formation and Characterization

The formation of a host-guest complex between Benzenaminium, N,N-dimethyl-N-phenyl- and a suitable host molecule would be driven by a combination of non-covalent forces, including hydrophobic interactions, van der Waals forces, and potentially ion-dipole interactions between the cationic nitrogen and the polar portals of hosts like cucurbiturils.

The characterization of such complexes would typically involve a suite of spectroscopic and calorimetric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for studying host-guest complexation. Upon encapsulation, the chemical shifts of the protons on both the host and the guest molecule are expected to change, providing evidence of complex formation and information about the geometry of the inclusion.

Fluorescence Spectroscopy: If either the host or the guest is fluorescent, changes in the fluorescence intensity or wavelength upon complexation can be used to determine the binding constant of the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the thermodynamic parameters of complexation, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

While direct experimental data for Benzenaminium, N,N-dimethyl-N-phenyl- is scarce, analogous studies with structurally similar quaternary ammonium (B1175870) compounds have demonstrated the feasibility of these characterization methods.

Q & A

Basic Question

Property Value Reference
Molecular Weight 121.18 g/molCAS 121-69-7
Melting Point 2–4°CNIST
LogP (Octanol-Water) 1.94 (indicating moderate lipophilicity)Cheméo
pKa ~5.0 (amine protonation)Computational models

How can researchers mitigate side reactions during large-scale synthesis?

Advanced Question
Strategies include:

  • Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to reduce reaction time and byproduct formation .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track methyl group incorporation and halt reactions at ~90% completion .
  • Purification Techniques : Gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) to separate unreacted aniline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.